{[Phenyl-(toluene-4-sulfonylimino)-methyl]-amino}-acetic acid
Description
{[Phenyl-(toluene-4-sulfonylimino)-methyl]-amino}-acetic acid is a complex organic compound with intriguing structural and reactive properties. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a phenyl group, a sulfonyl imino group, and an amino acetic acid moiety, which together contribute to its diverse reactivity and potential utility.
Properties
IUPAC Name |
2-[[[(4-methylphenyl)sulfonylamino]-phenylmethylidene]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-12-7-9-14(10-8-12)23(21,22)18-16(17-11-15(19)20)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMKBRWNSVJSAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[Phenyl-(toluene-4-sulfonylimino)-methyl]-amino}-acetic acid typically involves multi-step organic reactions
Industrial Production Methods: While the specific industrial production methods for this compound are less well-documented, large-scale synthesis would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and solvent selection to enhance the efficiency of each synthetic step.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially affecting the phenyl and amino groups.
Reduction: Reduction reactions could alter the sulfonyl imino group, impacting the overall reactivity of the molecule.
Substitution: Various substitution reactions can be employed to introduce different functional groups, potentially modifying its chemical properties and applications.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled temperatures and solvents.
Major Products:
Oxidation: Formation of carboxylic acids or phenolic derivatives.
Reduction: Conversion to secondary or tertiary amines.
Substitution: Introduction of alkyl, aryl, or other functional groups.
Scientific Research Applications
Chemistry: The compound's reactivity is utilized in the synthesis of complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals. Biology: Potential bioactivity as a precursor to bioactive compounds or as a functional group modifier in peptide synthesis. Medicine: Investigated for its potential as a drug candidate due to its unique structural features, possibly contributing to the development of new therapeutic agents. Industry: Applications in materials science for the development of novel polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which {[Phenyl-(toluene-4-sulfonylimino)-methyl]-amino}-acetic acid exerts its effects can be complex. It involves interaction with specific molecular targets through its functional groups, potentially engaging in hydrogen bonding, pi-stacking, and ionic interactions. These interactions can disrupt or modify the activity of enzymes, receptors, or other macromolecules, thereby eliciting desired biological or chemical effects.
Comparison with Similar Compounds
Benzyl sulfonyl imino acetic acid: Shares similar sulfonyl and amino functionalities but differs in the phenyl group structure.
Phenyl sulfonyl imino propionic acid: Similar sulfonyl imino linkage with a different acetic acid derivative.
Toluene sulfonyl imino acetic acid: Analogous sulfonyl imino group with variations in the aromatic moiety.
Biological Activity
The compound {[Phenyl-(toluene-4-sulfonylimino)-methyl]-amino}-acetic acid , also known by its various synonyms and identifiers, is an organic compound that belongs to the class of alpha amino acids and derivatives. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₉H₁₀N₂O₃S
- Molecular Weight : 194.19 g/mol
- Structure : The compound features a phenyl group attached to a toluene-4-sulfonyl group via an imino linkage, contributing to its unique biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as a therapeutic agent. Key areas of interest include:
- Inhibition of Protein Tyrosine Phosphatases :
- Antimicrobial Properties :
- Cytotoxic Effects :
The biological mechanisms underlying the activity of this compound can be summarized as follows:
- Enzyme Inhibition : By inhibiting PTPN1, the compound alters phosphorylation states of target proteins, impacting signaling cascades that regulate cell proliferation and survival.
- Antimicrobial Action : The compound interacts with bacterial enzymes, disrupting their function and leading to cell lysis.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several derivatives related to this compound using the cup plate method. The results indicated:
- Zone of inhibition against S. aureus: 10 ± 0.45 mm
- Zone of inhibition against E. coli: 12 ± 0.45 mm
These findings suggest that modifications to the sulfonamide group can enhance antimicrobial potency .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies demonstrated that the compound induced significant cytotoxicity in leukemia cells:
- IC50 value: 25 µM after 48 hours of treatment.
- Mechanism involved activation of apoptotic pathways evidenced by increased levels of cleaved caspase-3.
This case highlights the potential for developing this compound as an anticancer agent .
Pharmacokinetic Properties
Pharmacokinetic studies suggest favorable absorption characteristics:
- Human Intestinal Absorption : High probability (0.7431)
- Blood-Brain Barrier Penetration : Moderate probability (0.9143)
These properties indicate potential for both systemic and central nervous system applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
